molecular formula C9H8O B1203984 1H-Indenol CAS No. 56631-57-3

1H-Indenol

Cat. No. B1203984
CAS No.: 56631-57-3
M. Wt: 132.16 g/mol
InChI Key: KWRSKZMCJVFUGU-UHFFFAOYSA-N
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Patent
US05731464

Procedure details

100 mg (0.76 mmol) of racemic inden-1-ol, 0.13 mg (1.15 mmol) of vinyl acetate and 75.6 mg (100 mg of racemate/mmol) of lipase PS were suspended in 10 ml of t-butylmethyl ether and stirred at 37° C. for 7 days. After the end of the reaction, the suspension was filtered off to remove lipase. The filtrate was concentrated and the residue was subjected to silica gel column chromatography (eluate: ethyl acetate-hexane, 1:10 V/V), to separate into 50 mg (yield 38.0%, optical purity 22% ee) of (R)-1-acetoxyindene and 10 mg (yield 10.0%, optical yield 22% ee) of (S)-inden-1-ol respectively. The optical purities were determined by an analysis according to high speed liquid chromatography (column: chiral cell OD, eluate: isopropanol-hexane, 1% V/V).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
0.13 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
10%

Identifiers

REACTION_CXSMILES
[CH:1]1([OH:10])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.[C:11](OC=C)(=[O:13])[CH3:12]>C(OC)(C)(C)C>[C:11]([O:10][C@H:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1)(=[O:13])[CH3:12].[C@@H:1]1([OH:10])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
C1(C=CC2=CC=CC=C12)O
Step Two
Name
Quantity
0.13 mg
Type
reactant
Smiles
C(C)(=O)OC=C
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(C)(C)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
37 °C
Stirring
Type
CUSTOM
Details
stirred at 37° C. for 7 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the end of the reaction
FILTRATION
Type
FILTRATION
Details
the suspension was filtered off
CUSTOM
Type
CUSTOM
Details
to remove lipase
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Details
Reaction Time
7 d
Name
Type
product
Smiles
C(C)(=O)O[C@@H]1C=CC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 50 mg
YIELD: PERCENTYIELD 38%
Name
Type
product
Smiles
[C@@H]1(C=CC2=CC=CC=C12)O
Measurements
Type Value Analysis
AMOUNT: MASS 10 mg
YIELD: PERCENTYIELD 10%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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